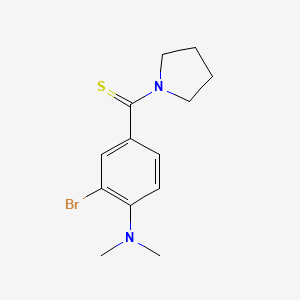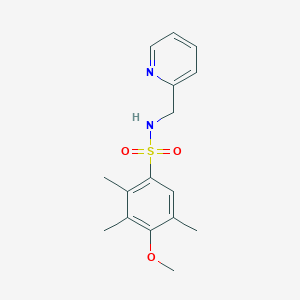
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. PMSF is an important tool for studying the function of serine proteases in various biological systems.
Mecanismo De Acción
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide works by irreversibly binding to the active site of serine proteases, which prevents the protease from cleaving its substrate. This results in the inhibition of proteolytic activity and the stabilization of the protein.
Biochemical and Physiological Effects:
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of serine proteases, including trypsin, chymotrypsin, and thrombin. 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the activity of phospholipase A2 and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a highly effective serine protease inhibitor that is widely used in scientific research. It has a number of advantages, including its high potency and specificity for serine proteases. However, 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide also has a number of limitations, including its irreversibility and potential for non-specific binding.
Direcciones Futuras
There are a number of future directions for research on 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide. One area of research is the development of more specific and reversible serine protease inhibitors. Another area of research is the study of the physiological and pathological roles of serine proteases in various biological systems. Finally, there is a need for further research on the potential therapeutic applications of serine protease inhibitors such as 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide.
Métodos De Síntesis
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through the reaction of p-toluenesulfonyl chloride with 2,3,5-trimethylpyridine in the presence of sodium hydroxide. The resulting product is then reacted with methoxyamine hydrochloride to form 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used in the study of protein structure and function, as well as in the purification of proteins. 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is also used in the study of blood coagulation, fibrinolysis, and inflammation.
Propiedades
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-9-15(12(2)13(3)16(11)21-4)22(19,20)18-10-14-7-5-6-8-17-14/h5-9,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAJYOLQCWFKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

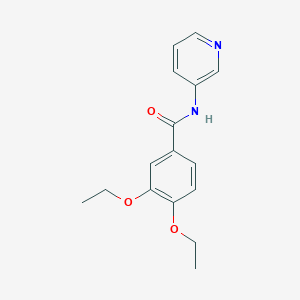
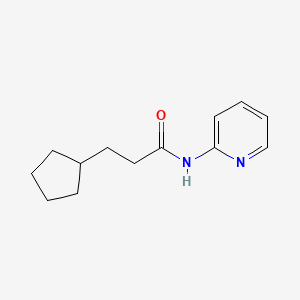
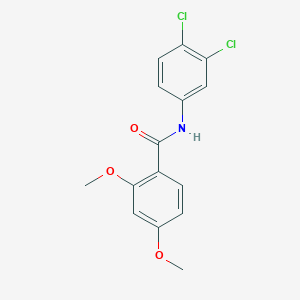
![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)
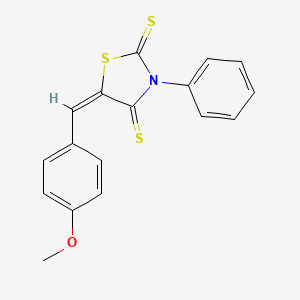
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5841995.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)
![N'-[(3-methyl-2-thienyl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5842022.png)
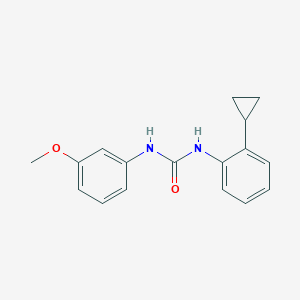
![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)
